

# An In-depth Technical Guide to the Molecular Structure of Methyltriphenylphosphonium Chloride

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## Compound of Interest

Compound Name: *Methyltriphenylphosphonium chloride*

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## Abstract

**Methyltriphenylphosphonium chloride** is a quaternary phosphonium salt widely utilized in organic synthesis, most notably as a precursor to phosphonium ylides for the Wittig reaction. This essential olefination reaction is a cornerstone in the synthesis of complex organic molecules, including various pharmaceutical intermediates. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and spectroscopic data of **methyltriphenylphosphonium chloride**. Detailed experimental protocols for its synthesis and a key application in the Wittig reaction are presented, alongside a visualization of the reaction mechanism.

## Molecular Structure and Properties

**Methyltriphenylphosphonium chloride** consists of a central phosphorus atom bonded to three phenyl groups and one methyl group, forming a tetrahedral phosphonium cation. This cation is ionically bonded to a chloride anion.

Table 1: Physicochemical Properties of **Methyltriphenylphosphonium Chloride**

Property	Value	Reference
CAS Number	1031-15-8	
Molecular Formula	C <sub>19</sub> H <sub>18</sub> ClP	
Molecular Weight	312.77 g/mol	
Appearance	White to off-white crystalline powder	
Melting Point	232-234 °C	
Solubility	Soluble in water, ethanol, and methanol. Insoluble in non-polar organic solvents like diethyl ether and hexane.	

## Spectroscopic and Crystallographic Data

The structural integrity of **methyltriphenylphosphonium chloride** is confirmed through various spectroscopic techniques.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **methyltriphenylphosphonium chloride** in solution.

Table 2: Predicted <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shifts (CDCl<sub>3</sub>)

<sup>1</sup> H NMR	Predicted $\delta$ (ppm)	Multiplicity	Assignment
Phenyl-H	7.6 - 7.9	Multiplet	15H
Methyl-H	~3.5	Doublet ( $^2J_{P-H} \approx 13$ Hz)	3H
<sup>13</sup> C NMR	Predicted $\delta$ (ppm)	Assignment	
Phenyl C (ipso)	~118 (d, $^1J_{P-C} \approx 85$ -90 Hz)	3C	
Phenyl C (ortho, meta, para)	128 - 135	15C	
Methyl C	~10 (d, $^1J_{P-C} \approx 55$ -60 Hz)	1C	

Note: The predicted chemical shifts are based on data from structurally similar phosphonium salts. The coupling constants (J) are approximate values.

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Table 3: Key IR Absorption Bands (KBr Pellet)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch (methyl)
~1585, 1485, 1435	Strong	Phenyl C=C skeletal vibrations
~1110	Strong	P-C (phenyl) stretch
~995	Medium	P-C (methyl) stretch
~720, 690	Strong	C-H out-of-plane bending (monosubstituted benzene)

## X-ray Crystallography

Single-crystal X-ray diffraction provides precise information on the three-dimensional arrangement of atoms in the solid state. While a specific CIF file for **methyltriphenylphosphonium chloride** is not readily available, data from the closely related benzyltriphenylphosphonium chloride reveals a tetrahedral geometry around the phosphorus atom with C-P-C bond angles close to the ideal  $109.5^\circ$ . The P-C bond lengths are typically in the range of 1.79-1.81 Å. The crystal packing is influenced by electrostatic interactions between the phosphonium cations and chloride anions, as well as weaker C-H...Cl hydrogen bonds.

## Experimental Protocols

### Synthesis of Methyltriphenylphosphonium Chloride

This protocol describes the synthesis of **methyltriphenylphosphonium chloride** from triphenylphosphine and methyl iodide, followed by anion exchange.

Materials:

- Triphenylphosphine ( $\text{P}(\text{C}_6\text{H}_5)_3$ )
- Methyl iodide ( $\text{CH}_3\text{I}$ )
- Toluene
- Dowex® 1x8 chloride form ion-exchange resin
- Methanol
- Diethyl ether

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine in toluene.
- Slowly add a stoichiometric amount of methyl iodide to the solution.

- Heat the reaction mixture to reflux and maintain for 4-6 hours. A white precipitate of methyltriphenylphosphonium iodide will form.
- Cool the mixture to room temperature and collect the precipitate by vacuum filtration.
- Wash the solid with cold diethyl ether to remove any unreacted starting materials.
- To perform the anion exchange, dissolve the methyltriphenylphosphonium iodide in a minimal amount of methanol.
- Pass the solution through a column packed with Dowex® 1x8 chloride form ion-exchange resin, eluting with methanol.
- Collect the eluent and remove the methanol under reduced pressure using a rotary evaporator.
- The resulting white solid is **methyltriphenylphosphonium chloride**. Recrystallize from a mixture of ethanol and diethyl ether to obtain pure crystals.
- Dry the purified product in a vacuum oven.

## Wittig Reaction: Synthesis of an Alkene

This protocol outlines the general procedure for an olefination reaction using **methyltriphenylphosphonium chloride**.

Materials:

- **Methyltriphenylphosphonium chloride**
- A strong base (e.g., n-butyllithium in THF, sodium hydride in DMSO)
- An aldehyde or ketone
- Anhydrous solvent (e.g., THF, DMSO)
- Diethyl ether
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution

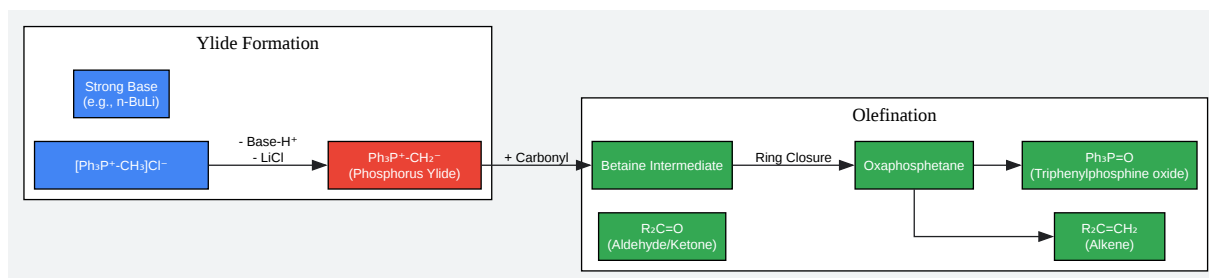
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

#### Procedure:

- In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend **methyltriphenylphosphonium chloride** in the anhydrous solvent.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add one equivalent of the strong base. The solution will typically turn a deep red or orange color, indicating the formation of the phosphorus ylide.
- Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
- Cool the ylide solution back to 0 °C and slowly add a solution of the aldehyde or ketone in the same anhydrous solvent.
- Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous  $\text{NH}_4\text{Cl}$  solution.
- Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
- Wash the combined organic layers with brine, dry over anhydrous  $\text{MgSO}_4$ , and filter.
- Remove the solvent under reduced pressure to yield the crude alkene product.
- Purify the product by column chromatography on silica gel.

## Reaction Mechanism and Visualization

The Wittig reaction is a powerful method for the stereoselective synthesis of alkenes. The mechanism involves the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of an aldehyde or ketone.



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Caption: The Wittig reaction mechanism.

## Conclusion

**Methyltriphenylphosphonium chloride** is a versatile and indispensable reagent in modern organic synthesis. Its well-defined molecular structure and predictable reactivity make it a reliable choice for the construction of carbon-carbon double bonds via the Wittig reaction. The detailed protocols and structural data provided in this guide serve as a valuable resource for researchers engaged in synthetic chemistry and drug development, facilitating the efficient and reproducible synthesis of complex molecular targets.

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